3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
The synthesis of 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one. Finally, the reduction of the ketone group yields this compound .
Chemical Reactions Analysis
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use as a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with high thermal stability and positive heats of formation.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and specific applications.
Properties
Molecular Formula |
C18H12Cl2N4 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-5-1-11(2-6-13)15-9-22-18-16(10-23-24(18)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21H2 |
InChI Key |
LHPULVRIDFVEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N)Cl |
Origin of Product |
United States |
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